molecular formula C12H14ClNO B6275604 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine CAS No. 2763777-09-7

3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine

Cat. No.: B6275604
CAS No.: 2763777-09-7
M. Wt: 223.7
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Description

3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[211]hexan-4-amine is a bicyclic compound that features a unique structure incorporating a chlorophenyl group, a methyl group, and an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine can be achieved through a series of chemical reactions. One common method involves the [2 + 2] cycloaddition of appropriate precursors under photochemical conditions . This reaction typically requires the use of a photochemical reactor and UV light to facilitate the cycloaddition process. The resulting intermediate can then be further functionalized to introduce the amine group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to handle large volumes of reactants and ensure consistent exposure to UV light. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated bicyclic amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its bicyclic structure can be utilized in the development of new materials with unique mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. The chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core but differ in the substituents attached to the ring system.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group attached to different core structures.

Uniqueness

3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine is unique due to the combination of its bicyclic structure and the presence of both a chlorophenyl group and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2763777-09-7

Molecular Formula

C12H14ClNO

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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